

Application Note: Quantification of Arjunglucoside II using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Arjunglucoside II	
Cat. No.:	B593517	Get Quote

Abstract

This application note details a sensitive and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of **Arjunglucoside II**, a key bioactive triterpenoid saponin found in Terminalia arjuna. The method utilizes a reverse-phase C18 column with gradient elution and UV detection, providing a reliable analytical tool for researchers, scientists, and professionals in drug development and quality control. This document provides a comprehensive experimental protocol, method validation parameters, and data presentation to facilitate the implementation of this method.

Introduction

Arjunglucoside II is a significant bioactive constituent isolated from the bark of Terminalia arjuna, a medicinal plant widely used in traditional medicine for its cardioprotective properties.

[1] Accurate quantification of **Arjunglucoside II** is crucial for the standardization of herbal extracts and the development of phytopharmaceutical formulations. This application note presents a validated HPLC method for the precise determination of **Arjunglucoside II** in various sample matrices.

Experimental

Instrumentation:



- HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Analytical balance
- Ultrasonic bath
- Vortex mixer
- Syringe filters (0.45 μm)
- Chemicals and Reagents:
 - **Arjunglucoside II** reference standard (>98% purity)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC grade, prepared using a Milli-Q or equivalent system)
 - Formic acid (AR grade)

The chromatographic separation was achieved using the parameters outlined in Table 1.

Table 1: HPLC Chromatographic Conditions



Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-10 min: 35-65% B10-15 min: 65-80% B15-20 min: 80% B20-21 min: 80-35% B21-25 min: 35% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	20 μL
Detection Wavelength	205 nm

A stock solution of **Arjunglucoside II** (1 mg/mL) was prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol. Working standard solutions were prepared by serially diluting the stock solution with methanol to obtain concentrations ranging from 5 to 100 μ g/mL.

- Accurately weigh 1 gram of powdered Terminalia arjuna bark extract.
- Add 25 mL of methanol and sonicate for 30 minutes.
- Allow the mixture to stand for 1 hour to ensure complete extraction.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 μm syringe filter prior to injection into the HPLC system.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[2]



The linearity of the method was determined by injecting the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration of **Arjunglucoside II**. The linearity was evaluated by the correlation coefficient (r²).

Intra-day and inter-day precision were evaluated by analyzing six replicate injections of a standard solution (50 μ g/mL) on the same day and on three different days, respectively. The precision was expressed as the relative standard deviation (%RSD).

The accuracy of the method was determined by a recovery study using the standard addition method. Known amounts of **Arjunglucoside II** standard were added to a pre-analyzed sample at three different concentration levels (50%, 100%, and 150%). The percentage recovery was then calculated.

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = $3.3 \times (\sigma/S)$ LOQ = $10 \times (\sigma/S)$ where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[3]

Results and Data Presentation

The quantitative data for the method validation are summarized in the tables below.

Table 2: Linearity Data for **Arjunglucoside II** Quantification

Parameter	Value
Linearity Range (μg/mL)	5 - 100
Regression Equation	y = 25487x + 1254
Correlation Coefficient (r²)	0.9995

Table 3: Precision and Accuracy Data for Arjunglucoside II Quantification



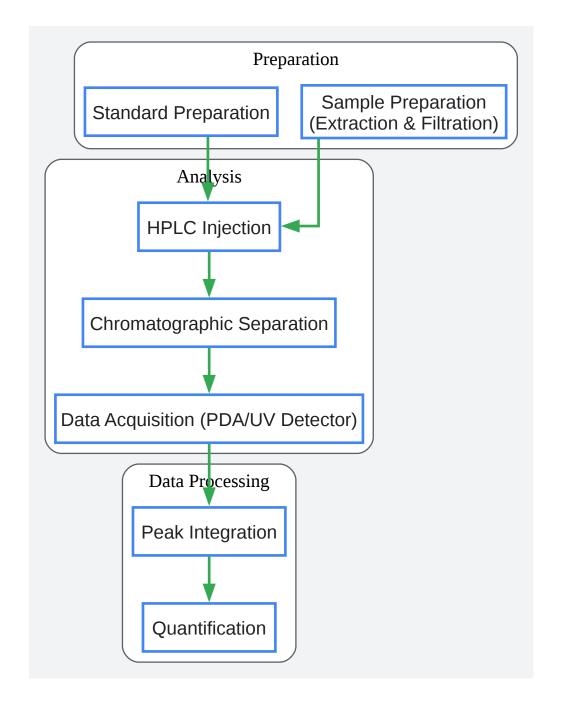
Validation Parameter	%RSD / % Recovery	Acceptance Criteria
Intra-day Precision	< 2.0%	≤ 2%
Inter-day Precision	< 2.0%	≤ 2%
Accuracy (Recovery)	98.5% - 101.2%	98% - 102%

Table 4: LOD and LOQ for Arjunglucoside II Quantification

Parameter	Value (μg/mL)
Limit of Detection (LOD)	0.5
Limit of Quantification (LOQ)	1.5

Experimental Workflow and Validation Relationship Diagrams

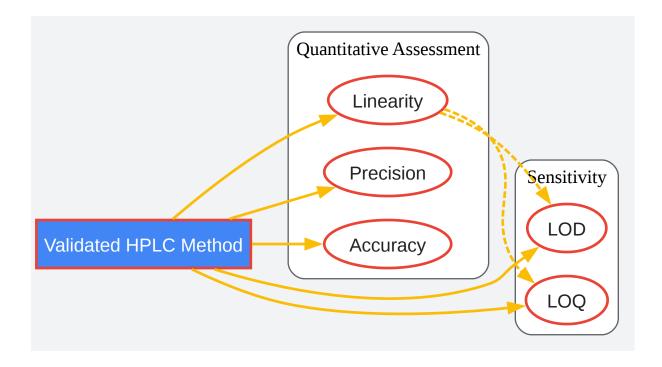




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Caption: Experimental workflow for HPLC quantification of Arjunglucoside II.





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Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The developed HPLC method is simple, precise, accurate, and sensitive for the quantification of **Arjunglucoside II** in Terminalia arjuna extracts. The method can be effectively used for routine quality control analysis and for the standardization of herbal formulations containing this bioactive compound.

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